N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core linked to two aromatic substituents: a 3,4-difluorophenyl group via a carboxamide bridge and a 3-nitrophenylmethyl moiety at the N1 position.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBOIOWXFGUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of fluorine atoms could yield various substituted derivatives .
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action for N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Structural Similarities and Substituent Variations
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is conserved across several analogs (Table 1). Key differences lie in substituent groups, which critically influence physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
Substituent Effects:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances polarity and dipole interactions compared to bromine in or methoxy in F462-0715 . This may improve binding to targets like kinases or proteases.
- Fluorine Substituents: The 3,4-difluorophenyl group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration relative to non-fluorinated analogs .
Conformational and Crystallographic Insights
- Planarity and π-Conjugation: The target compound likely adopts a near-planar conformation due to π-conjugation through the amide bridge, similar to the 8.38° dihedral angle observed in . This planarity facilitates intermolecular interactions like hydrogen bonding .
Biological Activity
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article compiles relevant research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dihydropyridine core with multiple functional groups that may influence its biological activity. The presence of fluorine and nitro substituents is notable as these groups can enhance the compound's pharmacological properties.
Chemical Formula
Research indicates that compounds similar to this compound exhibit significant activity as Met kinase inhibitors . The Met kinase pathway is crucial in cancer cell proliferation and survival, making it a target for therapeutic intervention.
Inhibition of Met Kinase
Studies have shown that modifications at specific positions on the pyridine ring enhance enzyme potency and selectivity. For instance, substituents at the 3-position on the pyridine ring have been linked to improved inhibition of Met kinase activity, leading to tumor stasis in xenograft models .
Anticancer Activity
The compound has been evaluated in various preclinical models for its anticancer properties. In particular:
- Tumor Xenograft Studies : One study demonstrated that an analogue of this compound achieved complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration .
Antioxidant Properties
The antioxidant activity of related compounds has been assessed using DPPH and ABTS radical scavenging assays. While specific data on this compound's antioxidant capacity is limited, related dihydropyridine derivatives generally show promising results in scavenging free radicals .
Antibacterial Activity
While direct studies on antibacterial effects are scarce for this specific compound, related classes of compounds have demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Met Kinase Inhibitor | 10 | |
| Compound B | Antioxidant | 0.397 | |
| Compound C | Antibacterial | 5 |
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Electron-withdrawing | Increased potency against Met |
| 4 | Electron-donating | Decreased potency |
Case Study 1: Efficacy in Tumor Models
In a preclinical study involving GTL-16 human gastric carcinoma xenografts, an analogue of this compound exhibited complete tumor stasis when administered orally. This finding supports the compound's potential as a targeted cancer therapy.
Case Study 2: Safety Profile
The safety profile of similar compounds has been evaluated through phase I clinical trials. These studies indicate favorable pharmacokinetics and low toxicity levels, suggesting that modifications to enhance potency do not compromise safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
